N-(1-ETHYLPIPERIDIN-4-YL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
N-(1-ETHYLPIPERIDIN-4-YL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYLPIPERIDIN-4-YL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are often employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYLPIPERIDIN-4-YL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(1-ETHYLPIPERIDIN-4-YL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-ETHYLPIPERIDIN-4-YL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and oxazole derivatives, such as:
- (1-Ethylpiperidin-4-yl)acetic acid hydrate
- 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate
- 4-(Aminocarbonyl)piperidin-1-yl)acetic acid hydrate .
Uniqueness
N-(1-ETHYLPIPERIDIN-4-YL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-21-11-9-15(10-12-21)19-18(22)16-13(2)23-20-17(16)14-7-5-4-6-8-14/h4-8,15H,3,9-12H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQONCGRDEHYXIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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